

# physicochemical properties of 5-(bromomethyl)-2-nitroPyridine

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## Compound of Interest

Compound Name: 5-(bromomethyl)-2-nitroPyridine

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An In-depth Technical Guide to the Physicochemical Properties of **5-(bromomethyl)-2-nitroPyridine**

## Abstract

**5-(bromomethyl)-2-nitropyridine** is a pivotal heterocyclic building block in modern organic synthesis, with profound applications in medicinal chemistry and drug development. Its value is derived from a unique molecular architecture: a pyridine ring functionalized with both a highly reactive bromomethyl group and an electron-withdrawing nitro group. This combination of features makes it an exceptionally versatile intermediate for constructing complex molecular scaffolds. This guide provides a comprehensive overview of its core physicochemical properties, analytical characterization methodologies, reactivity profile, and established applications, particularly its role as a key precursor in the synthesis of targeted kinase inhibitors. The protocols and data presented herein are synthesized from established literature and safety data sheets to provide researchers, scientists, and drug development professionals with a reliable and practical resource.

## Core Physicochemical Properties

A thorough understanding of the fundamental physical and chemical properties of **5-(bromomethyl)-2-nitropyridine** is essential for its effective handling, application in synthesis, and purification. These properties dictate its behavior in different solvent systems and reaction conditions.

Property	Value	Source(s)
Molecular Formula	C <sub>6</sub> H <sub>5</sub> BrN <sub>2</sub> O <sub>2</sub>	[1][2]
Molecular Weight	217.02 g/mol	[1][2][3]
Appearance	Light yellow to white crystalline powder/solid	[1][2][4]
Melting Point	148-150 °C	[1][2][4][5]
Boiling Point	292.3 °C (Predicted)	[1][2][4]
Solubility	Insoluble in water; Slightly soluble in Chloroform and Methanol.	[1][2][4][6]
Partition Coefficient (LogP)	1.25 (Estimated)	[4]
pKa	-4.95 (Predicted)	[6]

## Structural Elucidation and Analytical Characterization

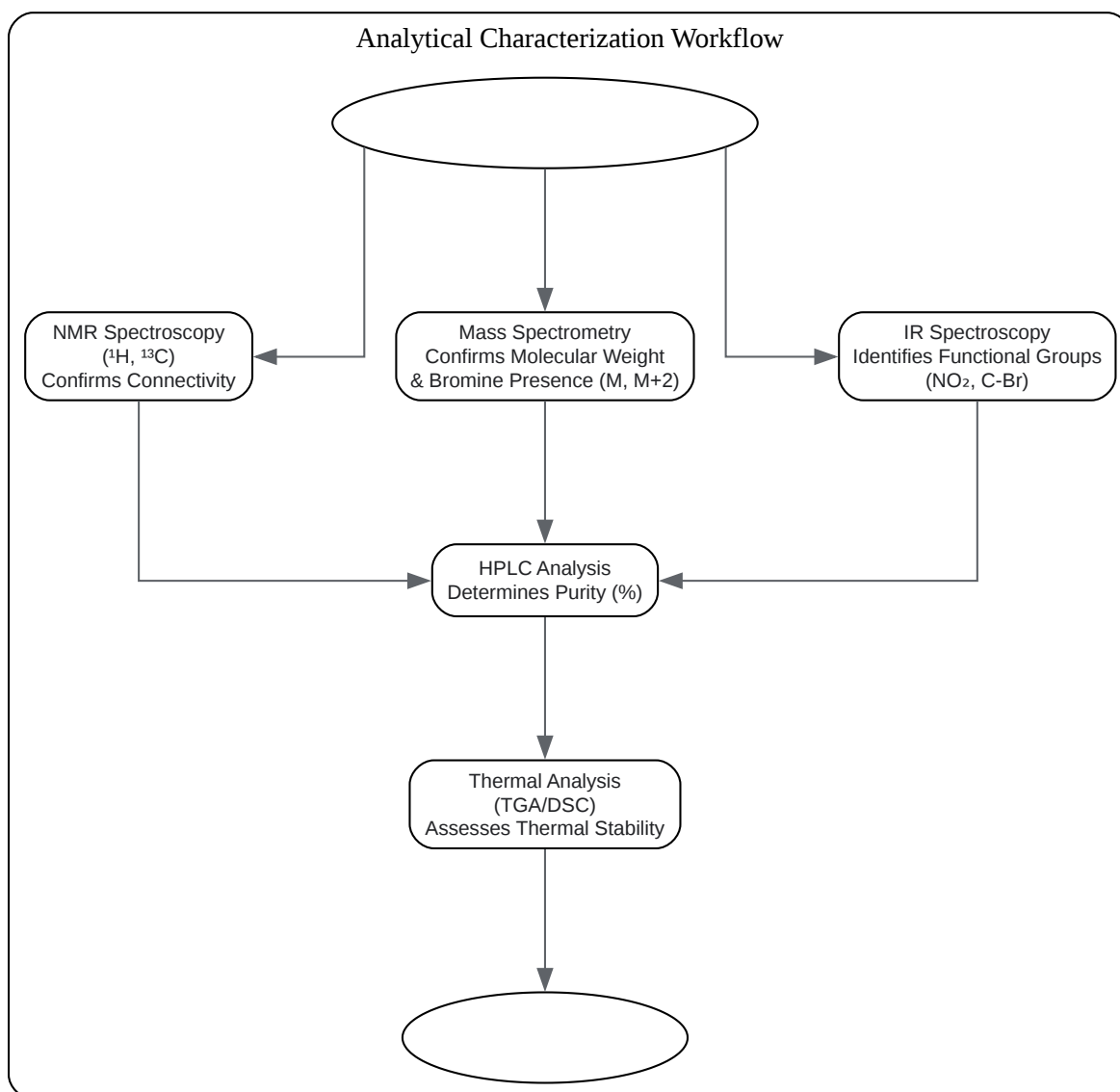
The unambiguous confirmation of the structure and purity of **5-(bromomethyl)-2-nitropyridine** is a critical prerequisite for its use in synthesis, particularly in a pharmaceutical context. A multi-technique analytical approach is required for comprehensive characterization.

## Spectroscopic Methodologies

Spectroscopy provides the foundational data for structural confirmation.

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** As the most powerful tool for structural elucidation of organic molecules, <sup>1</sup>H and <sup>13</sup>C NMR are indispensable. The <sup>1</sup>H NMR spectrum will provide clear information on the chemical environment of the protons, with characteristic signals for the aromatic protons on the pyridine ring and the diastereotopic protons of the bromomethyl group.[7] The electron-withdrawing effects of the nitro group and the bromine atom will deshield adjacent protons, shifting their signals downfield.

- **Infrared (IR) Spectroscopy:** IR spectroscopy is employed to identify the key functional groups within the molecule. The spectrum of **5-(bromomethyl)-2-nitropyridine** is expected to show characteristic absorption bands corresponding to the aromatic C-H stretching, C=C and C=N ring stretching, and, most importantly, the symmetric and asymmetric stretching vibrations of the NO<sub>2</sub> group.<sup>[2]</sup>
- **Mass Spectrometry (MS):** This technique is vital for confirming the molecular weight of the compound. A key diagnostic feature in the mass spectrum of this molecule is the isotopic pattern of the molecular ion peak. Due to the natural abundance of bromine isotopes (<sup>79</sup>Br and <sup>81</sup>Br in an approximate 1:1 ratio), the spectrum will exhibit two peaks of nearly equal intensity (M+ and M+2), providing definitive evidence for the presence of a single bromine atom.<sup>[2]</sup>



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Caption: A logical workflow for the comprehensive analytical characterization of **5-(bromomethyl)-2-nitropyridine**.

## Chromatographic and Thermal Analysis

These methods are crucial for assessing purity and stability, pillars of trustworthiness in drug development.

- **High-Performance Liquid Chromatography (HPLC):** HPLC is the gold standard for determining the purity of non-volatile organic compounds.<sup>[8]</sup> A reverse-phase HPLC method, typically utilizing a C18 column with a mobile phase of acetonitrile and water (often with an acid modifier like formic or phosphoric acid), provides excellent separation of the main compound from potential impurities.<sup>[8][9]</sup> UV detection is suitable due to the chromophores in the molecule.<sup>[8]</sup>
- **Thermal Analysis (TGA/DSC):** Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability of the material.<sup>[10][11]</sup> TGA measures changes in mass as a function of temperature, identifying the onset of thermal decomposition.<sup>[11]</sup> DSC measures the heat flow into or out of a sample, allowing for the precise determination of the melting point and the identification of any exothermic decomposition events.<sup>[10][11]</sup> A sharp melting point observed by DSC is also a strong indicator of high purity.

## Protocol: Melting Point Determination by DSC

This protocol represents a self-validating system for determining a key physical property.

- **Instrument Calibration:** Calibrate the DSC instrument for temperature and heat flow using a certified indium standard.<sup>[10]</sup>
- **Sample Preparation:** Accurately weigh 2-5 mg of **5-(bromomethyl)-2-nitropyridine** into a standard aluminum DSC pan and hermetically seal it.
- **Method Setup:** Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.<sup>[10]</sup>
- **Data Acquisition:** Equilibrate the sample at 30 °C. Ramp the temperature at a controlled rate, typically 10 °C/min, up to a temperature beyond the expected melting point (e.g., 180 °C).<sup>[10]</sup>

- **Data Analysis:** The melting point is determined as the onset or peak temperature of the endothermic event on the resulting thermogram. The enthalpy of fusion ( $\Delta H_f$ ) can be calculated from the peak area.

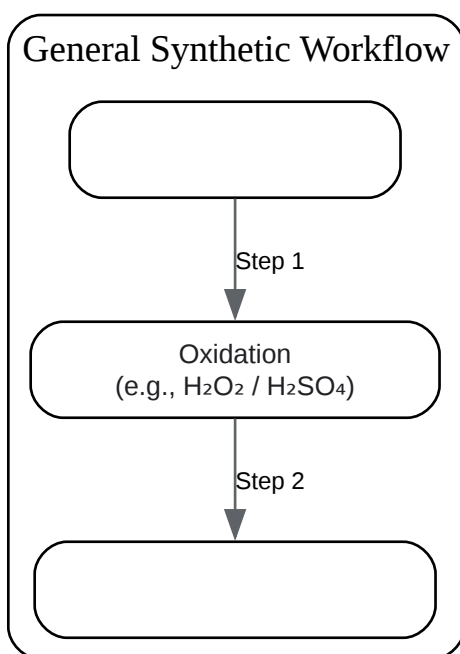
## Chemical Reactivity and Stability

The synthetic utility of **5-(bromomethyl)-2-nitropyridine** is governed by the reactivity of its functional groups.

- **Reactivity:** The molecule possesses two primary reactive sites. The bromomethyl group is an excellent electrophile, making it highly susceptible to nucleophilic substitution reactions. This allows for the facile introduction of various side chains. The nitro group is strongly electron-withdrawing and can be readily reduced to an amino group, which serves as a versatile handle for subsequent chemical transformations, such as amide bond formation or diazotization.[\[12\]](#)[\[13\]](#)
- **Stability:** The compound is stable under recommended storage conditions (in a tightly closed container in a dry, cool, and well-ventilated place).[\[4\]](#)[\[14\]](#) It is incompatible with strong oxidizing agents, strong acids, and strong bases.[\[4\]](#) Exposure to high temperatures, direct sunlight, and moisture should be avoided to prevent degradation.[\[3\]](#)[\[4\]](#)

## Synthesis Overview

The most common and scalable synthetic route to **5-(bromomethyl)-2-nitropyridine** starts from 2-amino-5-bromopyridine. This precursor undergoes oxidation of the amino group to a nitro group, often using an oxidizing agent like hydrogen peroxide in an acidic medium.[\[6\]](#)[\[13\]](#)  
[\[15\]](#)



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Caption: A simplified workflow for the synthesis of **5-(bromomethyl)-2-nitropyridine**.

## Applications in Drug Development

**5-(bromomethyl)-2-nitropyridine** has emerged as a critical building block in medicinal chemistry, particularly in the synthesis of targeted kinase inhibitors.<sup>[12]</sup> Its pyridine ring can form crucial hydrogen bond interactions within the hinge region of a kinase's active site.<sup>[12]</sup>

Its most notable application is as a key intermediate in the synthesis of Pazopanib, an FDA-approved drug for treating renal cell carcinoma and soft tissue sarcoma.<sup>[12][13]</sup> The synthesis involves a nucleophilic aromatic substitution at the C5 position, followed by the reduction of the nitro group to an amine, which is then used to build the rest of the drug molecule.<sup>[12][13]</sup>

## Safety and Handling

As a reactive chemical intermediate, proper safety precautions are mandatory.

- Hazards: **5-(bromomethyl)-2-nitropyridine** is harmful if swallowed and causes skin irritation, serious eye irritation, and may cause respiratory irritation.<sup>[4][14]</sup>

- Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area or fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[14]
- Handling: Avoid contact with skin, eyes, and clothing.[4] Do not breathe dust. Wash hands thoroughly after handling.
- First Aid: In case of skin contact, wash with plenty of soap and water.[4] For eye contact, rinse cautiously with water for several minutes.[3] If inhaled, move the person to fresh air.[3] If swallowed, rinse the mouth and seek medical advice.

## Conclusion

**5-(bromomethyl)-2-nitropyridine** is a high-value chemical intermediate whose utility in drug discovery and development is well-established. Its well-defined physicochemical properties, combined with its versatile reactivity, make it an ideal starting material for complex syntheses. A comprehensive analytical characterization using a combination of spectroscopic, chromatographic, and thermal methods is essential to ensure its identity, purity, and stability, thereby guaranteeing the integrity of the subsequent synthetic steps and the final active pharmaceutical ingredient. Adherence to strict safety protocols is paramount when handling this reactive compound.

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